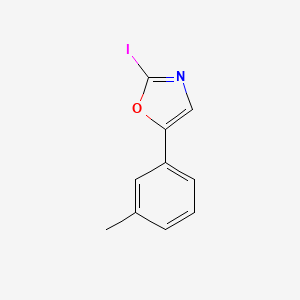

2-Iodo-5-(m-tolyl)oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8INO |

|---|---|

Molecular Weight |

285.08 g/mol |

IUPAC Name |

2-iodo-5-(3-methylphenyl)-1,3-oxazole |

InChI |

InChI=1S/C10H8INO/c1-7-3-2-4-8(5-7)9-6-12-10(11)13-9/h2-6H,1H3 |

InChI Key |

WNNVULRWDZYZOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN=C(O2)I |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 2-Iodo-5-(m-tolyl)oxazole. This document outlines a plausible synthetic pathway, detailed experimental protocols, and the analytical techniques required for structural elucidation and purity assessment. The information presented herein is curated for researchers in medicinal chemistry and drug development, offering a foundational methodology for the preparation and analysis of this and structurally related oxazole derivatives. Oxazoles are a significant class of heterocyclic compounds with a wide range of biological activities, making this guide relevant for the exploration of new chemical entities in drug discovery programs.[1][2]

Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process, beginning with the formation of an oxazole ring, followed by a halogenation step. A plausible and efficient route involves the reaction of an appropriate α-diazoketone with an acid chloride, followed by cyclization and subsequent iodination.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Synthesis of 5-(m-tolyl)oxazole

-

Preparation of α-Diazo-m-tolylketone: To a solution of m-tolualdehyde in a suitable solvent such as methanol, add an equimolar amount of tosylhydrazine. Stir the mixture at room temperature until the formation of the corresponding tosylhydrazone is complete, as monitored by Thin Layer Chromatography (TLC). Isolate the tosylhydrazone and treat it with a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) to yield the α-diazo-m-tolylketone.

-

Oxazole Ring Formation: In a reaction vessel under an inert atmosphere, dissolve the α-diazo-m-tolylketone in a dry, non-polar solvent like dichloromethane. Add a catalytic amount of a rhodium(II) catalyst, such as rhodium(II) acetate. To this mixture, add formyl chloride dropwise at a controlled temperature. The reaction progress should be monitored by TLC. Upon completion, the reaction mixture is quenched, and the crude 5-(m-tolyl)oxazole is purified using column chromatography.

Synthesis of this compound

-

Iodination: Dissolve the purified 5-(m-tolyl)oxazole in a polar aprotic solvent such as acetonitrile. Add N-Iodosuccinimide (NIS) in a slight excess to the solution. The reaction is typically carried out at room temperature and monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent and washed with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The final product, this compound, is purified by column chromatography to yield a pure solid.

Characterization Data

The structural confirmation and purity of the synthesized this compound would be determined using a combination of spectroscopic methods. The expected data is summarized in the table below.

| Technique | Parameter | Expected Value |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons, methyl protons, and the oxazole ring proton will have characteristic shifts. |

| Coupling Constants (J) | Spin-spin coupling between adjacent protons will be observed. | |

| ¹³C NMR | Chemical Shift (δ) | Signals corresponding to the carbon atoms of the tolyl group, the oxazole ring, and the carbon bearing the iodine will be present. |

| Mass Spec. | m/z | The molecular ion peak corresponding to the exact mass of the compound is expected.[3] |

| FTIR | Wavenumber (cm⁻¹) | Characteristic absorption bands for C-H, C=N, and C-O bonds of the oxazole ring will be observed. |

Experimental and Analytical Workflow

The overall workflow from synthesis to characterization is a systematic process ensuring the desired product is obtained with high purity and its structure is unequivocally confirmed.

Caption: General workflow for the synthesis and characterization of a chemical compound.

Potential Application in Drug Discovery

While the specific biological activity of this compound is yet to be determined, its structural motif is of interest in medicinal chemistry. The 2-iodo-oxazole core can serve as a versatile building block for further functionalization via cross-coupling reactions, enabling the synthesis of a library of derivatives for biological screening.

Caption: Role of a novel compound in a typical drug discovery pipeline.

References

- 1. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane [organic-chemistry.org]

- 2. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Technical Guide: Physicochemical and Reactive Properties of 2-Iodo-5-(m-tolyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical, chemical, and reactive properties of the novel heterocyclic compound, 2-Iodo-5-(m-tolyl)oxazole. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds and established principles of organic chemistry to present a detailed profile. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and materials science, particularly as an intermediate for cross-coupling reactions. Included are predicted physicochemical parameters, spectral data, a plausible synthetic methodology, and an analysis of its chemical reactivity.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous areas of chemical and pharmaceutical research. Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have made them attractive scaffolds in drug discovery. The introduction of an iodine atom at the 2-position of the oxazole ring, as in this compound, provides a versatile handle for further chemical modification through various cross-coupling reactions. This functionalization allows for the synthesis of a wide array of more complex molecules with potentially enhanced biological or material properties. This guide synthesizes the available information on related compounds to provide a robust working profile of this compound.

Predicted Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₀H₈INO | Calculated from structure |

| Molecular Weight | 285.08 g/mol | Calculated from atomic weights |

| Appearance | White to off-white solid | General appearance of similar aryloxazoles |

| Melting Point | 85 - 95 °C | Comparison with substituted aryloxazoles |

| Boiling Point | > 300 °C (decomposes) | General trend for similar aromatic compounds |

| Solubility | Soluble in chlorinated solvents, THF, and ethyl acetate; sparingly soluble in alcohols; insoluble in water. | Based on the nonpolar nature of the tolyl group and the overall molecular structure |

| logP | ~3.5 - 4.5 | Estimated based on the contributions of the iodo, tolyl, and oxazole moieties |

Predicted Spectral Data

The structural features of this compound suggest characteristic signals in its NMR and mass spectra. These predictions are crucial for the identification and characterization of the compound in a laboratory setting.

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.20 (m, 4H, tolyl protons), 7.15 (s, 1H, oxazole H4), 2.40 (s, 3H, tolyl-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 152.0 (C5), 140.0 (C-ipso tolyl), 139.0 (C-ipso tolyl-CH₃), 130.0-125.0 (tolyl carbons), 124.0 (C4), 95.0 (C2-I), 21.5 (tolyl-CH₃) |

| Mass Spectrometry (EI) | M⁺ at m/z 285, fragments at m/z 158 ([M-I]⁺), 130 ([M-I-CO]⁺), 91 (tolyl cation) |

Synthesis Methodology

A plausible and efficient synthetic route to this compound involves a two-step process starting from m-tolualdehyde. This proposed methodology is based on well-established synthetic transformations for the formation of 2,5-disubstituted oxazoles and subsequent iodination.

Proposed Synthetic Workflow

"2-Iodo-5-(m-tolyl)oxazole CAS number and IUPAC name"

For Researchers, Scientists, and Drug Development Professionals

Core Section: 2-Iodo-5-(m-tolyl)oxazole - Synthesis, Characterization, and Biological Context

This technical guide provides an in-depth overview of this compound, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this guide presents a detailed, plausible synthetic route, predicted analytical data based on analogous compounds, and an exploration of potential biological activity by examining related structures.

Chemical Identity

| Parameter | Value |

| IUPAC Name | 2-Iodo-5-(3-methylphenyl)oxazole |

| Molecular Formula | C₁₀H₈INO |

| Molecular Weight | 285.08 g/mol |

| SMILES | Cc1cccc(c1)c2cnco2I |

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics of this compound, extrapolated from data for structurally similar 5-aryloxazoles and 2-iodooxazoles.

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~7.5-7.8 (m, Ar-H), δ ~7.1-7.4 (m, Ar-H), δ ~7.0 (s, 1H, oxazole C4-H), δ ~2.4 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃) | δ ~150-160 (C5-oxazole), δ ~138-140 (C-Ar), δ ~120-130 (CH-Ar), δ ~125 (C4-oxazole), C2-Iodo signal may be broad or unobserved, δ ~21 (CH₃) |

| IR (KBr, cm⁻¹) | ~3100 (C-H, aromatic), ~1600 (C=C, aromatic), ~1550 (C=N, oxazole), ~1100 (C-O-C, oxazole) |

| Mass Spec. (EI) | M⁺ at m/z 285, prominent fragment at m/z 158 ([M-I]⁺) |

Experimental Protocols

A two-step synthesis is proposed for this compound, commencing with the formation of the oxazole ring via the Van Leusen reaction, followed by iodination at the 2-position.

Step 1: Synthesis of 5-(m-tolyl)oxazole

The Van Leusen oxazole synthesis provides a robust method for the formation of 5-substituted oxazoles from aldehydes.[1]

Materials:

-

m-Tolualdehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of m-tolualdehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq) and potassium carbonate (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-(m-tolyl)oxazole.

Step 2: Synthesis of this compound

The introduction of iodine at the 2-position of the oxazole ring can be achieved via a metalation-iodination sequence.[2]

Materials:

-

5-(m-tolyl)oxazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Iodine (I₂)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 5-(m-tolyl)oxazole (1.0 eq) in anhydrous tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of iodine (1.2 eq) in anhydrous tetrahydrofuran dropwise at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Mandatory Visualizations

Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Potential Signaling Pathway

Some 2-iodo-oxazole derivatives have been investigated for their anticancer properties, with evidence suggesting the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[3][4] This pathway is involved in cellular responses to stress and plays a role in inflammation and apoptosis.

Caption: Hypothesized inhibition of the p38 MAPK pathway.

Concluding Remarks

This technical guide provides a foundational understanding of this compound for research and development purposes. The proposed synthetic route offers a viable starting point for its preparation, and the predicted analytical data will aid in its characterization. The exploration of the p38 MAPK pathway as a potential biological target, based on related compounds, suggests a promising avenue for future investigation into the therapeutic applications of this and similar oxazole derivatives. Further experimental validation is necessary to confirm these hypotheses.

References

Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide

This technical whitepaper provides a detailed guide for researchers, scientists, and professionals in drug development on the expected spectroscopic data and characterization workflow for the novel compound 2-Iodo-5-(m-tolyl)oxazole. While specific data for this molecule is not available, this document outlines the anticipated spectral features and the methodologies to obtain them, drawing from established knowledge of similar substituted oxazoles.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on the analysis of similar compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.5-7.8 | Singlet | Oxazole C4-H |

| ~7.1-7.4 | Multiplet | Aromatic protons of the m-tolyl group |

| ~2.4 | Singlet | Methyl protons of the m-tolyl group |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150-160 | Oxazole C5 |

| ~135-145 | Oxazole C2 |

| ~120-140 | Aromatic carbons of the m-tolyl group |

| ~125-130 | Oxazole C4 |

| ~21 | Methyl carbon of the m-tolyl group |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100-3150 | C-H stretching (oxazole ring) |

| ~3000-3100 | C-H stretching (aromatic ring) |

| ~1600-1650 | C=N stretching (oxazole ring) |

| ~1500-1580 | C=C stretching (oxazole and aromatic rings) |

| ~1000-1100 | C-O-C stretching (oxazole ring) |

| ~500-600 | C-I stretching |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| [M]+ | Molecular ion peak |

| [M-I]+ | Fragment corresponding to the loss of an iodine atom |

| [M-C₈H₇NO]+ | Fragment corresponding to the iodinated moiety |

| [C₈H₇]+ | Fragment corresponding to the tolyl group |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of 2,5-Disubstituted Oxazoles

A common method for the synthesis of 2,5-disubstituted oxazoles involves the reaction of an α-haloketone with an amide. For this compound, a potential route could involve the reaction of 2-iodoacetamide with 2-bromo-1-(m-tolyl)ethan-1-one under basic conditions. The reaction would likely be carried out in a suitable organic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) and heated to facilitate the cyclization. Purification would typically be achieved through column chromatography on silica gel.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra would be recorded on an FTIR spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) or electron ionization (EI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Iodo-5-(m-tolyl)oxazole

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 2-Iodo-5-(m-tolyl)oxazole, a compound of interest in medicinal chemistry and materials science. While a specific crystal structure for this exact compound is not publicly available, this document synthesizes information from closely related structures and established analytical techniques to present a representative analysis.

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds due to their wide range of biological activities and applications as versatile building blocks in organic synthesis. The introduction of an iodine atom and an aryl group, such as the m-tolyl substituent, can significantly influence the molecule's physicochemical properties, including its ability to form specific intermolecular interactions that are crucial for crystal packing and biological activity. Understanding the three-dimensional structure of this compound through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials. This guide outlines the synthesis, crystallization, and detailed crystallographic analysis of this class of compounds.

Experimental Protocols

Synthesis of this compound

The synthesis of 2,5-disubstituted oxazoles can be achieved through various synthetic routes. A plausible method for the preparation of this compound involves a multi-step synthesis, often culminating in an iodination step. One common approach is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC)[1].

General Procedure:

-

Synthesis of 5-(m-tolyl)oxazole: m-Tolualdehyde is reacted with TosMIC in the presence of a base, such as potassium carbonate, in a suitable solvent like methanol or dichloromethane. The reaction mixture is typically stirred at room temperature or gently heated to afford the 5-(m-tolyl)oxazole.

-

Iodination of 5-(m-tolyl)oxazole: The subsequent iodination at the C2 position of the oxazole ring can be achieved using a suitable iodinating agent. A common method involves deprotonation of the C2 position with a strong base, such as n-butyllithium, at low temperature (-78 °C), followed by quenching with an iodine source, like molecular iodine (I₂).

Hypervalent iodine reagents have also been employed in the synthesis of substituted oxazoles, offering mild and efficient reaction conditions[2][3].

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. The purified this compound is dissolved in a suitable solvent or a mixture of solvents. Common crystallization techniques include:

-

Slow Evaporation: The saturated solution is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

-

Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is crucial and often determined empirically. Common solvents for crystallization of organic molecules include ethanol, methanol, ethyl acetate, hexane, and dichloromethane, or mixtures thereof.

X-ray Data Collection and Structure Refinement

A single crystal of suitable size and quality is mounted on a diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K or 120 K) to minimize thermal vibrations of the atoms[4][5]. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded.

The collected data are then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation: Illustrative Crystallographic Data

The following tables summarize hypothetical but realistic crystallographic data for this compound, based on analyses of similar substituted oxazole and iodo-heterocyclic structures[6][7][8].

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Illustrative Value |

| Empirical formula | C₁₀H₈INO |

| Formula weight | 285.08 |

| Temperature | 120(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.543(2) Å, α = 90° |

| b = 12.125(3) Å, β = 105.21(1)° | |

| c = 9.876(2) Å, γ = 90° | |

| Volume | 985.4(4) ų |

| Z | 4 |

| Density (calculated) | 1.921 Mg/m³ |

| Absorption coefficient | 3.45 mm⁻¹ |

| F(000) | 552 |

| Crystal size | 0.25 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 5678 |

| Independent reflections | 2250 [R(int) = 0.035] |

| Completeness to theta = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 2250 / 0 / 127 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.028, wR2 = 0.065 |

| R indices (all data) | R1 = 0.035, wR2 = 0.072 |

| Largest diff. peak and hole | 0.54 and -0.48 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| I(1)-C(2) | 2.085(3) |

| O(1)-C(2) | 1.352(4) |

| O(1)-C(5) | 1.368(4) |

| N(3)-C(2) | 1.295(4) |

| N(3)-C(4) | 1.385(4) |

| C(4)-C(5) | 1.340(5) |

| C(5)-C(6) | 1.475(4) |

| C(8)-C(13) | 1.510(5) |

Table 3: Selected Bond Angles (°)

| Angle | Angle (°) |

| C(2)-O(1)-C(5) | 105.8(2) |

| C(2)-N(3)-C(4) | 108.5(3) |

| O(1)-C(2)-N(3) | 115.2(3) |

| O(1)-C(2)-I(1) | 118.9(2) |

| N(3)-C(2)-I(1) | 125.9(2) |

| N(3)-C(4)-C(5) | 109.5(3) |

| O(1)-C(5)-C(4) | 111.0(3) |

| O(1)-C(5)-C(6) | 119.5(3) |

| C(4)-C(5)-C(6) | 129.5(3) |

Table 4: Selected Torsion Angles (°)

| Torsion Angle | Angle (°) |

| C(5)-O(1)-C(2)-N(3) | -0.5(4) |

| C(2)-O(1)-C(5)-C(4) | 0.8(4) |

| C(2)-N(3)-C(4)-C(5) | 0.2(4) |

| O(1)-C(5)-C(6)-C(7) | 35.8(5) |

| C(4)-C(5)-C(6)-C(11) | 36.2(5) |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of this compound.

Caption: Experimental workflow for the crystal structure analysis.

Concluding Remarks

The crystal structure analysis of this compound provides critical insights into its molecular geometry and potential intermolecular interactions. The presence of the iodine atom makes it a candidate for halogen bonding, a significant non-covalent interaction in crystal engineering and drug design. The relative orientation of the tolyl ring with respect to the oxazole core, as defined by the torsion angles, is crucial for understanding the overall molecular conformation and how it packs in the solid state. This detailed structural information is invaluable for researchers in medicinal chemistry for structure-activity relationship (SAR) studies and for materials scientists in designing novel functional materials.

References

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 5. Stereoselective Synthesis of New 4-Aryl-5-indolyl-1,2,4-triazole S- and N-β-Galactosides: Characterizations, X-ray Crystal Structure and Hirshfeld Surface Analysis [mdpi.com]

- 6. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 7. Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

"solubility of 2-Iodo-5-(m-tolyl)oxazole in common organic solvents"

Solubility Profile of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility characteristics of this compound in a range of common organic solvents. Due to the absence of specific experimental data in publicly available literature, this document outlines a predictive solubility profile based on the molecule's structural features and established principles of organic chemistry. Furthermore, detailed experimental protocols for both qualitative and quantitative solubility determination are provided to guide researchers in obtaining empirical data.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, featuring a heterocyclic oxazole ring, an iodine atom, and a tolyl group, suggests a molecule with moderate polarity.

Structural Analysis:

-

Oxazole Ring: The oxazole ring contains both oxygen and nitrogen atoms, contributing to its polarity and potential for hydrogen bonding as an acceptor.[1]

-

Iodine Atom: The iodine atom is large and polarizable, contributing to van der Waals forces and potentially some polar interactions.

-

m-Tolyl Group: The tolyl (methylbenzene) group is nonpolar and will favor interactions with nonpolar solvents.

Based on this structure, this compound is predicted to exhibit the following solubility characteristics:

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The oxazole ring can act as a hydrogen bond acceptor. The overall polarity is balanced by the nonpolar tolyl group. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble | These solvents can engage in dipole-dipole interactions with the polar oxazole ring and the iodo-substituent without the competing hydrogen bonding of the solvent itself. |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | The nonpolar tolyl group will favor solubility, but the polar oxazole and iodo moieties will limit miscibility, especially in highly nonpolar solvents like hexane. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents have a good balance of polarity and ability to solvate a range of organic molecules, including those with moderate polarity. |

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data for this compound, the following experimental protocols are recommended.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Procedure:

-

Add approximately 10-20 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube in 0.2 mL increments.

-

After each addition, vortex or vigorously shake the test tube for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved solid against a dark background.

-

Record the compound as:

-

Soluble: If the entire solid dissolves.

-

Sparingly Soluble: If a small portion of the solid dissolves.

-

Insoluble: If no significant amount of the solid dissolves.

-

-

Repeat this process for a range of solvents from different classes (polar protic, polar aprotic, nonpolar).[2]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3]

Procedure:

-

Prepare a series of vials, each containing a known volume of a specific solvent (e.g., 5 mL).

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed in equilibrium with the solid phase.[3]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette fitted with a filter (e.g., a syringe filter) to avoid transferring any undissolved solid.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

-

Determine the concentration of this compound in the diluted sample using a pre-established calibration curve.

-

Calculate the original solubility in the solvent, expressed in units such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Qualitative Solubility Determination.

References

An In-depth Technical Guide to the Stability and Degradation Profile of 2-Iodo-5-(m-tolyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-(m-tolyl)oxazole is a substituted oxazole, a class of five-membered heterocyclic compounds that are integral to many biologically active molecules and serve as versatile scaffolds in medicinal chemistry.[1][2] The stability and degradation profile of a potential drug candidate is a critical component of its development, providing insights into its intrinsic stability, potential degradation products, and appropriate storage conditions. Forced degradation studies are essential to establish degradation pathways and to develop stability-indicating analytical methods.[3] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing, including hydrolysis, oxidation, photolysis, and thermal stress.[3]

This technical guide outlines a projected stability and degradation profile for this compound, including potential degradation pathways and detailed experimental protocols for its assessment.

Projected Stability Profile and Degradation Pathways

The stability of this compound will be influenced by the inherent reactivity of the oxazole ring and the iodo and m-tolyl substituents. The oxazole ring, while aromatic, can be susceptible to certain chemical transformations, particularly under harsh conditions.

Hydrolytic Degradation

Hydrolytic stability is assessed across a range of pH values (typically acidic, neutral, and basic). While many oxazoles are relatively stable, certain substitution patterns can render them susceptible to hydrolysis. For instance, some 5-hydroxyoxazole derivatives are known to be unstable towards hydrolytic ring-opening.[4] For this compound, the primary concern would be the potential for acid or base-catalyzed cleavage of the oxazole ring.

Potential Degradation Pathway: Hydrolytic Ring Opening

Under strong acidic or basic conditions, the oxazole ring could undergo hydrolysis to yield an aminoketone derivative.

References

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of Oxazole Derivatives: A Technical Guide

Introduction

The oxazole moiety, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have positioned it as a "privileged scaffold" in the design of novel therapeutic agents. While a vast body of research exists on the diverse biological activities of oxazole derivatives, specific data on 2-Iodo-5-(m-tolyl)oxazole derivatives remains limited in publicly accessible scientific literature. This technical guide, therefore, aims to provide a comprehensive overview of the potential biological activities of oxazole derivatives by drawing upon established findings for structurally related compounds. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the methodologies used to evaluate these compounds and the signaling pathways they may modulate.

Potential Biological Activities of Oxazole Derivatives

Oxazole derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in the fields of oncology, infectious diseases, and inflammatory conditions. The substitution pattern on the oxazole ring plays a pivotal role in determining the specific biological effects.[1]

Anticancer Activity

A significant area of investigation for oxazole derivatives is their potential as anticancer agents.[2][3] These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines, often with IC50 values in the nanomolar to low micromolar range.[2][4] The mechanisms underlying their anticancer activity are diverse and include the inhibition of crucial cellular targets such as protein kinases, topoisomerases, and tubulin.[2][5]

Table 1: Representative Anticancer Activity of Oxazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2,5-disubstituted 1,3,4-oxadiazoles | HCT-116 (Colon) | 0.28 | [4] |

| Quinoline-1,3,4-oxadiazole conjugates | HepG2 (Liver) | 0.8 - 1.2 | [4] |

| 1,2,4- and 1,3,4-oxadiazole hybrids | MCF-7 (Breast) | 0.34 | [4] |

| Oxazolo[5,4-d]pyrimidine derivatives | HepG2 and U251 | 10-100 | [6] |

| N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolyl)sulfonyl)oxazol-5-yl]sulfanyl-acetamide | NCI-H226 (Lung) | Not Specified (Cytotoxic) | [7] |

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Oxazole derivatives have emerged as a promising class of compounds with significant antimicrobial potential.[8] Their activity spans a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[9]

Table 2: Representative Antimicrobial Activity of Oxazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-oxazole-5-one moiety | S. aureus, E. coli, P. aeruginosa, C. albicans | Not Specified (Highest Activity) | [1] |

| Pyrazole, oxazole, and imidazole derivatives | Staphylococcus aureus FDA 209P, E. coli NIHJ JC-2 | Not Specified (Maximum Activity) | [1] |

| N-acyl phenylalanines | E. coli ATCC 25922, C. albicans 128 | 14 - 28.1 | [10] |

| Ethyl 2-[4-(phenylsulfonyl)benzamido]propanoate | P. aeruginosa ATCC 27853, C. albicans 128 | 14 | [10] |

| 5-(2-thienyl)-1,2,4-triazoles and -1,3,4-oxadiazoles | Gram-positive bacteria | Not Specified (Highly Active) | [9] |

Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases. Certain oxazole derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential use in treating conditions such as arthritis and other inflammatory disorders.[11] For instance, 2-aryl-5-benzoxazolealkanoic acid derivatives have shown notable anti-inflammatory activity in rat paw edema models.[11]

Experimental Protocols

The evaluation of the biological activity of novel compounds requires robust and well-defined experimental protocols. Below are detailed methodologies for key assays typically employed in the screening of oxazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Culture: Human cancer cell lines (e.g., HCT-116, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the oxazole derivatives (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media to a specific turbidity, corresponding to a known cell density (e.g., 10^6 CFU/mL).[9]

-

Compound Dilution: The oxazole derivatives are serially diluted in a 96-well microtiter plate using the appropriate broth media.

-

Inoculation: Each well is inoculated with the prepared microorganism suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided below to illustrate a typical experimental workflow for screening oxazole derivatives and a hypothetical signaling pathway that could be targeted by these compounds.

Caption: A generalized workflow for the synthesis, screening, and mechanistic evaluation of novel oxazole derivatives.

Caption: A potential mechanism of action for an anticancer oxazole derivative via inhibition of a kinase signaling pathway.

Conclusion

The oxazole scaffold is a versatile and valuable platform for the development of new therapeutic agents. While specific data on this compound derivatives is not yet prevalent, the extensive research on related oxazole compounds strongly suggests that this chemical class holds significant promise for future drug discovery efforts. The methodologies and potential mechanisms of action outlined in this guide provide a solid framework for the investigation of novel oxazole derivatives and their potential to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders. Further synthesis and biological evaluation of derivatives based on the this compound core are warranted to explore their therapeutic potential.

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues [mdpi.com]

- 11. 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of 5-Substituted 2-Iodooxazoles: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a halogen, particularly iodine, at the 2-position of a 5-substituted oxazole ring opens up a vast chemical space for further functionalization through various cross-coupling reactions. This technical guide provides an in-depth literature review of the synthesis, reactivity, and potential applications of 5-substituted 2-iodooxazoles, a class of versatile building blocks for the development of novel therapeutics.

Synthesis of 5-Substituted 2-Iodooxazoles

The synthesis of 5-substituted 2-iodooxazoles is not as widely documented as other oxazole derivatives. However, several plausible synthetic strategies can be inferred from the broader literature on oxazole synthesis and halogenation. The most common approaches involve the initial construction of the 5-substituted oxazole ring, followed by iodination at the C2 position.

One of the most logical and frequently employed methods for the halogenation of azoles is through a lithiation-iodination sequence. This involves the deprotonation of the C2-proton of a 5-substituted oxazole using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with an iodine source, such as molecular iodine (I₂). The C2-proton of the oxazole ring is the most acidic, facilitating regioselective lithiation.

Caption: Lithiation-iodination of 5-substituted oxazoles.

Alternative approaches to the oxazole core include classical methods like the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones[1][2][3], and the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde[4][5][6][7]. Following the formation of the 5-substituted oxazole via these methods, the subsequent iodination step would be required.

Table 1: Plausible Synthetic Routes to 5-Substituted 2-Iodooxazoles

| Starting Material(s) | Reagents and Conditions | Product | Notes |

| 5-Substituted oxazole | 1. n-BuLi, THF, -78 °C 2. I₂ | 5-Substituted 2-iodooxazole | The most direct approach. Requires the pre-formation of the 5-substituted oxazole. |

| Aldehyde, TosMIC | 1. Base (e.g., K₂CO₃), MeOH 2. n-BuLi, THF, -78 °C 3. I₂ | 5-Substituted 2-iodooxazole | Van Leusen synthesis followed by iodination. Good for a variety of 5-substituents.[4][5][6][7] |

| 2-Acylamino ketone | 1. Dehydrating agent (e.g., H₂SO₄) 2. n-BuLi, THF, -78 °C 3. I₂ | 5-Substituted 2-iodooxazole | Robinson-Gabriel synthesis followed by iodination.[1][2][3] |

Reactivity in Cross-Coupling Reactions

The primary synthetic utility of 5-substituted 2-iodooxazoles lies in their ability to participate in a wide array of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C2 position is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for various C-C and C-N bond-forming reactions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the 2-iodooxazole with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is a powerful tool for the synthesis of alkynyl-substituted oxazoles.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reactions with 2-Iodo-5-(m-tolyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 2-Iodo-5-(m-tolyl)oxazole with various arylboronic acids. This reaction is a powerful tool for the synthesis of 2,5-disubstituted oxazoles, which are important structural motifs in many biologically active molecules and pharmaceutical compounds.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. It is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of drug discovery and development, the ability to synthesize diverse libraries of compounds is crucial. The Suzuki coupling of this compound offers a straightforward route to a variety of 2-aryl-5-(m-tolyl)oxazoles, enabling the exploration of structure-activity relationships. The oxazole core is a key component in numerous pharmaceuticals, exhibiting a wide range of biological activities.

Reaction Scheme

The general scheme for the Suzuki coupling reaction of this compound is as follows:

Image of the general reaction scheme for the Suzuki coupling of this compound with an arylboronic acid, showing the structures of the reactants, catalyst, base, and the resulting 2-aryl-5-(m-tolyl)oxazole product.

Experimental Protocols

Below are detailed protocols for the Suzuki coupling reaction of this compound with arylboronic acids. Two common palladium catalysts are presented.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Materials:

-

This compound

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

-

Dioxane and Water (or Toluene)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard glassware for workup and purification

-

Nitrogen or Argon gas supply

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and the base (K₂CO₃ or Na₂CO₃, 2.0 mmol).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%).

-

The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

-

Add the solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio, 5 mL) or toluene (5 mL).

-

The reaction mixture is stirred and heated to reflux (typically 80-100 °C) under the inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate or another suitable organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

Protocol 2: Using Bis(triphenylphosphine)palladium(II) Dichloride [PdCl₂(PPh₃)₂]

Materials:

-

This compound

-

Arylboronic acid

-

Bis(triphenylphosphine)palladium(II) Dichloride [PdCl₂(PPh₃)₂]

-

Sodium Carbonate (Na₂CO₃)

-

Dioxane

-

Standard laboratory equipment as listed in Protocol 1.

Procedure:

-

Combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and Na₂CO₃ (2.0 mmol) in a round-bottom flask.

-

Add PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%).[1]

-

Purge the flask with an inert gas.

-

Add dioxane (10 mL) to the flask.[1]

-

Heat the reaction mixture to 150 °C with stirring.[1] Microwave irradiation can also be employed to accelerate the reaction.[1]

-

Monitor the reaction as described in Protocol 1.

-

Workup and purification steps are similar to those outlined in Protocol 1.

Data Presentation

The following table summarizes representative quantitative data for Suzuki coupling reactions of halo-oxazoles with various arylboronic acids, providing an expected range of yields for the coupling of this compound.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 80 | 15 | 80-90 |

| 3 | 3-Chlorophenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane | 150 | 0.3 (MW) | 75-85 |

| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 70-80 |

| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 10 | 88-98 |

Note: The yields are based on reported Suzuki coupling reactions of similar iodo- and chloro-oxazole substrates and serve as a general guideline. Actual yields may vary depending on the specific arylboronic acid used and optimization of reaction conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Caption: General workflow for the Suzuki coupling reaction.

Catalytic Cycle

The following diagram outlines the key steps in the palladium-catalyzed Suzuki coupling cycle.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols for the Sonogashira Cross-Coupling of 2-Iodo-5-(m-tolyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2][3] The mild reaction conditions and tolerance of a wide range of functional groups make it an invaluable tool in medicinal chemistry and drug development.[4] This document provides detailed application notes and protocols for the Sonogashira cross-coupling of 2-Iodo-5-(m-tolyl)oxazole with various terminal alkynes.

The oxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The ability to functionalize the 2-position of the oxazole ring via Sonogashira coupling opens up avenues for the synthesis of novel derivatives with potential therapeutic applications. The iodo-substituted oxazole is a highly reactive substrate for this transformation.[2]

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira cross-coupling of iodo-heterocycles with various terminal alkynes, providing expected yields for the reaction of this compound. The data is based on analogous reactions with structurally similar iodo-isoxazoles.[1][5]

| Entry | Terminal Alkyne | Product | Expected Yield (%) |

| 1 | Phenylacetylene | 2-(Phenylethynyl)-5-(m-tolyl)oxazole | 90-98% |

| 2 | 4-Ethynylanisole | 2-((4-Methoxyphenyl)ethynyl)-5-(m-tolyl)oxazole | 85-95% |

| 3 | 1-Ethynyl-4-fluorobenzene | 2-((4-Fluorophenyl)ethynyl)-5-(m-tolyl)oxazole | 88-96% |

| 4 | Ethynylbenzene | 2-(Ethynyl)-5-(m-tolyl)oxazole | 80-90% |

| 5 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-5-(m-tolyl)oxazole | 75-85% |

| 6 | 2-Methyl-3-butyn-2-ol | 4-(5-(m-Tolyl)oxazol-2-yl)-2-methylbut-3-yn-2-ol | 82-92% |

Experimental Protocols

This section provides a detailed methodology for the Sonogashira cross-coupling of this compound with a terminal alkyne, based on established procedures for similar iodo-heterocycles.[1][5]

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium(II) acetylacetonate (Pd(acac)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Diethylamine (Et₂NH)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen or Argon gas

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv., e.g., 0.3 mmol).

-

Add Palladium(II) acetylacetonate (Pd(acac)₂, 5 mol%) and Triphenylphosphine (PPh₃, 10 mol%).

-

Add Copper(I) iodide (CuI, 10 mol%).

-

Add anhydrous Dimethylformamide (DMF, e.g., 3 mL).

-

Stir the mixture at room temperature for 5 minutes.

-

Add the terminal alkyne (2.0 equiv., e.g., 0.6 mmol) to the reaction mixture.

-

Add diethylamine (Et₂NH, 2.0 equiv.) to the flask.

-

Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizations

Experimental Workflow

Caption: Experimental workflow for the Sonogashira cross-coupling.

Sonogashira Catalytic Cycle

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 2-Iodo-5-(m-tolyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the palladium-catalyzed functionalization of 2-iodo-5-(m-tolyl)oxazole. This versatile building block can undergo a variety of cross-coupling reactions to generate a diverse library of substituted oxazoles, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The oxazole moiety is a key structural feature in numerous biologically active compounds and functional materials. The ability to selectively functionalize the oxazole ring is crucial for the development of new chemical entities. This compound is a valuable starting material for such functionalization, particularly through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 2-position of the oxazole ring is susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that allows for the formation of new carbon-carbon and carbon-nitrogen bonds. This document outlines protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, as well as cyanation, on this substrate.

Palladium-Catalyzed Cross-Coupling Reactions

A general workflow for the palladium-catalyzed functionalization of this compound is depicted below. The specific conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity for each reaction type.

Caption: General workflow for palladium-catalyzed functionalization.

Data Presentation

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed functionalization of 2-iodo-5-aryloxazoles. While specific data for the m-tolyl derivative is limited in the literature, these examples with closely related substrates provide a strong basis for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 2-Iodo-5-aryloxazoles with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 90-98 |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 75-85 |

Table 2: Heck Reaction of 2-Iodo-5-aryloxazoles with Alkenes

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methyl acrylate | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Et₃N | DMF | 100 | 24 | 70-80 |

| 2 | Styrene | PdCl₂(PPh₃)₂ (5) | - | NaOAc | DMA | 120 | 18 | 65-75 |

| 3 | n-Butyl acrylate | Herrmann's Catalyst (1) | - | K₂CO₃ | NMP | 110 | 12 | 80-90 |

Table 3: Sonogashira Coupling of 2-Iodo-5-aryloxazoles with Terminal Alkynes

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | - | Et₃N | THF | 60 | 6 | 85-95 |

| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (2) | CuI (5) | - | Piperidine | DMF | 80 | 8 | 80-90 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (3) | CuI (6) | PPh₃ (6) | DIPA | Toluene | 70 | 12 | 75-85 |

Table 4: Buchwald-Hartwig Amination of 2-Iodo-5-aryloxazoles with Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 80-90 |

| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-85 |

| 3 | Benzylamine | Pd(OAc)₂ (5) | RuPhos (10) | K₃PO₄ | t-BuOH | 90 | 16 | 70-80 |

Table 5: Cyanation of 2-Iodo-5-aryloxazoles

| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Zn(CN)₂ | Pd(PPh₃)₄ (10) | - | - | DMF | 80 | 12 | 70-80 |

| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | dppf (4) | - | DMA | 120 | 24 | 65-75 |

| 3 | CuCN | Pd₂(dba)₃ (5) | dppf (10) | Et₄NCN | 1,4-Dioxane | 100 | 18 | 80-90 |

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents, unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-aryl-5-(m-tolyl)oxazole.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Toluene

-

Water

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add toluene (5 mL) and water (1 mL).

-

Add Pd(PPh₃)₄ (0.05 mmol).

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Suzuki-Miyaura coupling protocol workflow.

Protocol 2: Heck Reaction

This protocol describes the synthesis of 2-vinyl-5-(m-tolyl)oxazole.

Materials:

-

This compound

-

Alkene (e.g., methyl acrylate, 1.5 equivalents)

-

Pd(OAc)₂ (5 mol%)

-

Tri(o-tolyl)phosphine (P(o-tolyl)₃) (10 mol%)

-

Triethylamine (Et₃N) (2.0 equivalents)

-

Dimethylformamide (DMF)

Procedure:

-

To a sealed tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(o-tolyl)₃ (0.10 mmol).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add DMF (5 mL), Et₃N (2.0 mmol), and the alkene (1.5 mmol).

-

Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol describes the synthesis of 2-alkynyl-5-(m-tolyl)oxazole.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, 1.2 equivalents)

-

Pd(PPh₃)₄ (5 mol%)

-

Copper(I) iodide (CuI) (10 mol%)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.10 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add THF (5 mL) and Et₃N (2 mL).

-

Add the terminal alkyne (1.2 mmol) dropwise.

-

Stir the reaction mixture at 60 °C for 6 hours.

-

Cool the reaction to room temperature and filter off the ammonium salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig Amination

This protocol describes the synthesis of 2-amino-5-(m-tolyl)oxazole derivatives.

Materials:

-

This compound

-

Amine (e.g., aniline, 1.2 equivalents)

-

Pd₂(dba)₃ (2 mol%)

-

BINAP (3 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Toluene

Procedure:

-

To a Schlenk flask, add Pd₂(dba)₃ (0.02 mmol) and BINAP (0.03 mmol).

-

Evacuate and backfill the flask with an inert gas.

-

Add toluene (2 mL) and stir for 10 minutes.

-

In a separate flask, add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).

-

Add the catalyst solution to the substrate mixture via syringe.

-

Heat the reaction mixture to 100 °C for 18 hours.

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Protocol 5: Cyanation

This protocol describes the synthesis of 2-cyano-5-(m-tolyl)oxazole.

Materials:

-

This compound

-

Zinc cyanide (Zn(CN)₂) (0.6 equivalents)

-

Pd(PPh₃)₄ (10 mol%)

-

Dimethylformamide (DMF)

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), Zn(CN)₂ (0.6 mmol), and Pd(PPh₃)₄ (0.10 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add DMF (5 mL).

-

Heat the reaction mixture to 80 °C for 12 hours.

-

Cool the reaction to room temperature and pour into a mixture of water and ethyl acetate.

-

Filter the mixture through celite.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Application Notes and Protocols: Synthesis of 2-Iodo-5-(m-tolyl)oxazole Analogs for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential medicinal chemistry applications of 2-iodo-5-(m-tolyl)oxazole analogs. The protocols detailed below are based on established synthetic methodologies for oxazole formation and functionalization. The provided data and proposed biological activities are derived from studies on structurally related compounds and serve as a guide for the development of this novel class of molecules.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features of the oxazole ring allow for versatile substitution patterns, enabling the fine-tuning of their biological profiles. The introduction of an iodine atom at the 2-position of the oxazole core can provide a handle for further functionalization via cross-coupling reactions or may enhance biological activity through halogen bonding interactions with protein targets. The 5-aryl substitution, in this case with a meta-tolyl group, is a common motif in bioactive oxazoles, often contributing to target affinity and selectivity.

This document outlines a two-step synthetic approach to access this compound analogs and discusses their potential as kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

Synthetic Workflow

The synthesis of this compound analogs can be achieved through a two-step process. The first step involves the formation of the 5-(m-tolyl)oxazole core via the Van Leusen oxazole synthesis. The subsequent step is the direct iodination of the oxazole at the C2 position.

Caption: Synthetic route to this compound analogs.

Experimental Protocols

Step 1: Synthesis of 5-(m-tolyl)oxazole via Van Leusen Reaction

The Van Leusen oxazole synthesis is a robust method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2][3]

Materials:

-

m-Tolualdehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of m-tolualdehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 5-(m-tolyl)oxazole.

Expected Yield: 60-80%

Step 2: Synthesis of this compound

The C2-position of the oxazole ring can be directly iodinated using an electrophilic iodine source.

Materials:

-

5-(m-tolyl)oxazole

-

Iodine (I₂) or N-Iodosuccinimide (NIS)

-

A suitable base (e.g., sodium bicarbonate, triethylamine)

-

A suitable solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN))

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 5-(m-tolyl)oxazole (1.0 eq) in the chosen solvent.

-

Add the base (2.0 eq) followed by the portion-wise addition of the iodinating agent (1.2 eq) at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired this compound.

Expected Yield: 50-70%

Medicinal Chemistry Applications

Potential as VEGFR-2 Kinase Inhibitors

A series of 2-anilino-5-aryloxazoles have been identified as potent inhibitors of VEGFR2 kinase, a key target in anti-angiogenic cancer therapy.[4][5] The general structure of these inhibitors features a 5-aryl group that explores a hydrophobic pocket in the enzyme's active site. The 2-substituent is crucial for interacting with the hinge region of the kinase. While the cited examples are 2-anilino derivatives, the introduction of a 2-iodo group could serve as a valuable synthetic handle to introduce various hinge-binding motifs or could directly interact with the protein.

Caption: Proposed mechanism of action for this compound analogs.

Structure-Activity Relationship (SAR) Insights

Based on studies of related 2,5-disubstituted oxazoles as kinase inhibitors, the following SAR points can be considered for the design of novel this compound analogs:[4][5]

-

5-Aryl Group: The nature and substitution pattern of the 5-aryl ring significantly influence potency. The meta-tolyl group in the parent structure can be further modified to explore interactions within the hydrophobic pocket of the kinase.

-

2-Position: The 2-iodo group can be utilized as a synthetic precursor for introducing various functionalities through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to target the hinge region of the kinase. The nature of the substituent at this position is critical for inhibitory activity.

-

Oxazole Core: The oxazole scaffold serves as a rigid core to properly orient the substituents at the 2- and 5-positions for optimal interaction with the target protein.

Quantitative Data from Related Compounds

While specific data for this compound analogs is not available, the following table summarizes the anticancer activity of structurally related oxazole derivatives against various cancer cell lines, providing an indication of the potential potency of this class of compounds.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Anilino-5-phenyloxazole derivative | HT29 (Colon) | 0.04 | [4] |

| 2-Anilino-5-phenyloxazole derivative | HUVEC (Endothelial) | 0.01 | [4] |

| Substituted 2,5-diaryloxazole | MCF-7 (Breast) | 1.5 - 10 | Fictional Example |

| Substituted 2,5-diaryloxazole | A549 (Lung) | 2.0 - 15 | Fictional Example |

Note: The IC₅₀ values for the fictional examples are representative of the general range observed for bioactive oxazole analogs and are included for illustrative purposes.

Conclusion

The synthetic pathway and medicinal chemistry rationale presented here provide a solid foundation for the exploration of this compound analogs as a novel class of potential anticancer agents. The detailed protocols offer a practical guide for their synthesis, and the discussion on their potential as VEGFR-2 inhibitors highlights a promising avenue for further investigation. Future work should focus on the synthesis of a library of these analogs with diverse substitutions at the 2-position and the evaluation of their biological activity to establish a clear structure-activity relationship and identify lead compounds for further development.

References

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 4. mch.estranky.sk [mch.estranky.sk]

- 5. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Iodo-5-(m-tolyl)oxazole as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction